molecular formula C12H10ClN3O4 B2653742 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-61-0

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2653742
CAS No.: 303986-61-0
M. Wt: 295.68
InChI Key: SGUNZTOZXBKCNG-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a chemical compound characterized by its unique structure, which includes a chlorobenzyl group attached to an imidazolidinyl ring with three oxo groups.

Preparation Methods

The synthesis of 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities that distinguish it from other related compounds.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c13-8-3-1-2-7(4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNZTOZXBKCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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